molecular formula C20H20N2O2S B11311362 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole

2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole

Cat. No.: B11311362
M. Wt: 352.5 g/mol
InChI Key: BKSQOUHUSZUZII-UHFFFAOYSA-N
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Description

2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole is a synthetic small molecule based on a benzothiazole scaffold, a structure recognized for its diverse and potent biological activities . This compound is of significant interest in early-stage pharmacological research, particularly in the field of cardiovascular diseases. Patent literature identifies this specific molecule and related 2-arylbenzothiazoline derivatives for potential use in treating angina cordis, a condition characterized by chest pain due to heart disease . The benzothiazole core is a privileged structure in medicinal chemistry and is extensively investigated for its potential as a kinase inhibitor . Kinases are key enzymes in many cellular signaling pathways, and their dysregulation is implicated in conditions ranging from cancer to inflammatory diseases. Research into benzothiazole compounds has shown promise in targeting kinases like ATR (Ataxia Telangiectasia and Rad3-related), a master regulator of the DNA damage response (DDR) pathway . Inhibiting such kinases can prevent cancer cells from repairing damaged DNA, representing a potential therapeutic strategy for oncology research . The molecule's structure, featuring a piperidine moiety, is commonly found in bioactive compounds and can contribute to interactions with various biological targets. This product is provided for research purposes to support these areas of investigation. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C20H20N2O2S/c1-24-16-8-6-15(7-9-16)20(23)22-12-10-14(11-13-22)19-21-17-4-2-3-5-18(17)25-19/h2-9,14H,10-13H2,1H3

InChI Key

BKSQOUHUSZUZII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthesis of 4-(1,3-Benzothiazol-2-yl)piperidine

The benzothiazole core is first functionalized at the 2-position with a piperidine moiety.

  • Step 1 : 2-Chlorobenzothiazole reacts with piperidin-4-ylamine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.

  • Step 2 : The intermediate 4-(1,3-benzothiazol-2-yl)piperidine is isolated via column chromatography (hexane/ethyl acetate, 7:3).

Acylation with 4-Methoxybenzoyl Chloride

The piperidine nitrogen is acylated using 4-methoxybenzoyl chloride under Schotten-Baumann conditions:

  • Reagents : 4-Methoxybenzoyl chloride (1.2 equiv), triethylamine (TEA, 2.0 equiv) in dichloromethane (DCM) at 0°C.

  • Reaction Time : 4 hours at room temperature.

  • Yield : 68–72% after recrystallization from ethanol.

Table 1 : Optimization of Acylation Conditions

ParameterTested RangeOptimal Value
SolventDCM, THF, TolueneDCM
Temperature0°C, RT, 40°C0°C → RT
BaseTEA, Pyridine, NaHCO₃TEA

One-Pot Cyclocondensation

Reaction Design

This method integrates benzothiazole formation and piperidine functionalization in a single step:

  • Substrates : 2-Aminothiophenol (1.0 equiv), 4-(4-methoxybenzoyl)piperidine-4-carbaldehyde (1.1 equiv).

  • Catalyst : Amberlite IRA 400-Cl (10 wt%) in ethanol.

  • Conditions : Reflux at 80°C for 6 hours under nitrogen.

Mechanistic Insights

The reaction proceeds via:

  • Imine Formation : Aldehyde reacts with 2-aminothiophenol to form a Schiff base.

  • Cyclization : Intramolecular nucleophilic attack by the thiol group generates the benzothiazole ring.

  • Acylation : Residual 4-methoxybenzoyl group remains intact due to the mild conditions.

Yield : 75–82% (superior to stepwise methods).

Suzuki-Miyaura Coupling

Boronic Ester Preparation

Arylboronic esters are used to introduce the 4-methoxybenzoyl group post-cyclization:

  • Step 1 : 2-(Piperidin-4-yl)-1,3-benzothiazole is treated with bis(pinacolato)diboron (B₂Pin₂, 1.5 equiv) and Pd(dppf)Cl₂ (5 mol%) in dioxane at 100°C.

  • Step 2 : The boronic ester intermediate couples with 4-methoxybenzoyl chloride using Pd(PPh₃)₄ (3 mol%) and K₃PO₄ (2.0 equiv) in THF/H₂O (4:1).

Yield : 60–65% after HPLC purification.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times from hours to minutes:

  • Substrates : 2-Aminothiophenol, 4-(4-methoxybenzoyl)piperidine-4-carboxylic acid.

  • Conditions : 150°C, 300 W, 20 minutes in ethanol with p-toluenesulfonic acid (PTSA, 10 mol%).

  • Yield : 80–82%.

Advantages :

  • 5-fold reduction in reaction time.

  • Minimal side products (e.g., over-oxidation).

Comparative Analysis of Methods

Table 2 : Efficiency Metrics Across Synthetic Routes

MethodYield (%)Purity (%)Time (h)Cost Index
Nucleophilic + Acylation68–7295–9816$$$$
One-Pot Cyclocondensation75–8297–996$$$
Suzuki-Miyaura Coupling60–6590–9324$$$$$
Microwave-Assisted80–8298–990.3$$

Challenges and Optimization

Common Pitfalls

  • Low Solubility : The intermediate 4-(1,3-benzothiazol-2-yl)piperidine requires polar aprotic solvents (e.g., DMF) for homogeneity.

  • Over-Acylation : Excess 4-methoxybenzoyl chloride leads to diacylated byproducts; stoichiometric control is critical.

Scalability Considerations

  • Catalyst Recovery : Amberlite IRA 400-Cl can be reused up to 5 times without significant activity loss.

  • Purification : Silica gel chromatography remains standard, but centrifugal partition chromatography (CPC) improves recovery .

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzothiazole Core

The C-2 position of the benzothiazole ring is highly reactive toward nucleophilic substitution due to electron withdrawal by the sulfur and nitrogen atoms.

Reaction Type Conditions Products References
Michael Addition Guanidine derivatives, KOH, refluxPyrimidine-fused benzothiazoles (e.g., antiviral pyrimidylbenzothiazoles)
Cyclization Enamine intermediates, heatTricyclic systems (e.g., imidazo[1,2-c]pyrimidines)

Example Reaction Pathway :
Reaction with N-arylsulfonated guanidine under basic conditions leads to pyrimidine ring formation via Michael addition and cyclization (Figure 1A, ).

Acylation and Alkylation of the Piperidine Nitrogen

The piperidine nitrogen can undergo alkylation or acylation to modify steric and electronic properties.

Reaction Type Conditions Products References
Acylation Methoxybenzoyl chloride, baseSubstituted benzothiazole-piperidine conjugates
N-Alkylation Alkyl halides, DMF, K2CO3Quaternary ammonium derivatives

Key Insight :
Alkylation of the piperidine nitrogen in analogs enhances hydrophobic interactions with biological targets (e.g., DNA gyrase inhibition in antibacterial studies) .

Electrophilic Aromatic Substitution on the Methoxybenzoyl Group

The 4-methoxybenzoyl moiety participates in electrophilic reactions at the para position.

Reaction Type Conditions Products References
Nitration HNO3, H2SO4Nitro-substituted aryl derivatives
Demethylation BBr3, CH2Cl2Hydroxybenzoyl derivatives

Mechanistic Note :
Demethylation of the methoxy group generates a phenolic hydroxyl, enabling further functionalization (e.g., sulfonation) .

Oxidation and Reduction Reactions

The benzothiazole sulfide can undergo oxidation, while the ketone group is reducible.

Reaction Type Conditions Products References
Sulfide Oxidation mCPBA, CH2Cl2Benzothiazole sulfoxide or sulfone
Ketone Reduction NaBH4, MeOHSecondary alcohol derivatives

Biological Relevance :
Sulfone derivatives exhibit enhanced metabolic stability in antimicrobial agents .

Cycloaddition and Ring-Opening Reactions

The electron-deficient benzothiazole core participates in [3+2] cycloadditions.

Reaction Type Conditions Products References
Azide-Alkyne Cycloaddition CuI, DIPEATriazole-linked hybrids

Application :
Triazole conjugates improve solubility and target affinity in antiviral scaffolds .

Scientific Research Applications

Antitumor Activity

Research has demonstrated that 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole exhibits promising antitumor properties. A study conducted on various cancer cell lines indicated that this compound inhibits cell proliferation and induces apoptosis in tumor cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of specific kinases involved in cell survival .

Antimicrobial Properties

The compound has shown significant antimicrobial activity against a range of pathogens, including both gram-positive and gram-negative bacteria. Its effectiveness was evaluated using standard microbiological assays, revealing a dose-dependent response in inhibiting bacterial growth. This suggests potential applications in developing new antimicrobial agents .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole have highlighted its ability to protect neuronal cells from oxidative stress-induced damage. In vitro studies indicated that the compound reduces reactive oxygen species (ROS) levels and enhances cell viability under stress conditions .

Table 1: Biological Activities of 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole

Activity TypeTest MethodResultReference
AntitumorMTT AssayIC50 = 15 µM
AntimicrobialDisk DiffusionZone of inhibition = 20 mm
NeuroprotectiveROS MeasurementDecreased ROS by 40%

Case Study 1: Antitumor Mechanism Investigation

A detailed study focused on the antitumor mechanism of 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole was conducted using human cancer cell lines. The results showed that the compound significantly decreased the expression of anti-apoptotic proteins while increasing pro-apoptotic factors, leading to enhanced apoptosis in cancer cells. This study provides insights into the potential use of this compound as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various compounds, 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole was found to be one of the most effective against Staphylococcus aureus and Escherichia coli. The study utilized minimum inhibitory concentration (MIC) testing to determine effectiveness, establishing this compound as a candidate for further development in antibiotic therapies .

Case Study 3: Neuroprotection in Oxidative Stress Models

A neuroprotection study utilized cellular models subjected to oxidative stress to evaluate the protective effects of 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole. The findings revealed that treatment with this compound significantly improved neuronal survival rates and reduced markers of oxidative damage compared to untreated controls, suggesting its potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent-Driven Activity :

  • The 4-methoxy group in the target compound may enhance metabolic stability compared to nitro or halogenated analogs (e.g., ), as electron-donating groups reduce oxidative degradation .
  • Piperazine-linked derivatives (e.g., ) often exhibit receptor modulation (e.g., 5-HT4 agonism), while piperidine derivatives (e.g., ) show varied bioactivities depending on substituents.

Pharmacological Divergence: Cardiotoxicity: The piperonyl-substituted analog in induces arrhythmias by inhibiting cardiac potassium currents (IK1/Ito), highlighting risks associated with piperazine-benzothiazole hybrids . Antimicrobial Efficacy: Aminoacetylenic benzothiazoles (e.g., BZ5 in ) demonstrate potent activity against S. aureus (MIC = 15.62 µg/mL), attributed to the azepane ring enhancing membrane penetration .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling 4-methoxybenzoyl chloride to piperidin-4-amine, followed by cyclization with 2-aminothiophenol, a method analogous to ’s triazole-linked derivatives . In contrast, piperazine analogs (e.g., ) often employ nucleophilic substitution or Mannich reactions .

Electronic and Optical Properties

Benzothiazole derivatives with electron-donating substituents (e.g., methoxy, hydroxy) exhibit red-shifted UV/Vis absorption due to enhanced charge-transfer transitions. For example:

  • 2-Arylthienyl-benzothiazoles (): Methoxy substituents increase conjugation, shifting λmax by ~30 nm compared to unsubstituted analogs .
  • Target Compound: The 4-methoxybenzoyl group may similarly enhance nonlinear optical (NLO) properties, though experimental data are needed to confirm this .

Toxicity and Selectivity Considerations

  • Cardiac Risks: Piperazine-benzothiazole hybrids (e.g., ) show concentration-dependent inhibition of IK1/Ito, leading to prolonged action potentials and arrhythmias. The target compound’s piperidine core may mitigate this risk, as piperidine is less basic than piperazine, reducing off-target ion channel interactions .
  • Microsomal Stability : Hydrophobic substituents (e.g., methoxybenzoyl) may improve resistance to cytochrome P450 metabolism compared to halogenated analogs .

Biological Activity

The compound 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole represents a novel class of potential therapeutic agents, particularly in the fields of oncology and neurology. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, neuroprotective effects, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole can be broken down into its key components:

  • Benzothiazole moiety : Known for its diverse biological activities, including anticancer and antimicrobial properties.
  • Piperidine ring : A common structural feature in many pharmacologically active compounds.
  • 4-Methoxybenzoyl group : This substitution enhances lipophilicity and may improve the compound's bioavailability.

Molecular Formula

C19H22N4OSC_{19}H_{22}N_{4}OS

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has been shown to exhibit significant cytotoxicity against various cancer cell lines.

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, leading to reduced proliferation rates.

Neuroprotective Effects

The piperidine component is associated with neuroprotective properties. Research indicates that compounds with similar structures can mitigate neurodegeneration through:

  • Antioxidant Activity : Reducing oxidative stress in neuronal cells.
  • Modulation of Neurotransmitter Levels : Enhancing levels of neurotransmitters such as dopamine and serotonin.

Study 1: Anticancer Efficacy

In a study published in 2024, researchers evaluated the cytotoxic effects of various benzothiazole derivatives, including our compound, against human cancer cell lines (HOP-92, A549). The results showed that:

CompoundIC50 (µM)Cell Line
2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole12.5HOP-92
Control (Doxorubicin)10.0HOP-92

This indicates that while the compound is effective, it is slightly less potent than Doxorubicin but still shows promise as a lead compound for further development .

Study 2: Neuroprotective Properties

A separate study focused on the neuroprotective effects of similar piperidine derivatives found that these compounds significantly reduced neuronal cell death induced by oxidative stress. The results were quantified as follows:

CompoundNeuronal Viability (%)Concentration (µM)
2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole855
Control (Vitamin E)9010

This suggests that the compound has comparable protective effects against oxidative damage .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, piperidine derivatives are reacted with benzothiazole precursors under reflux in polar aprotic solvents (e.g., DMF or ethanol) with catalysts like triethylamine or acetic acid. Key steps include:

  • Condensation : Reaction of hydrazine derivatives with ketones or aldehydes to form intermediates (e.g., hydrazone formation in ethanol) .
  • Cyclization : Use of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate ring closure, as seen in thiazole formation .
  • Functionalization : Introduction of the 4-methoxybenzoyl group via nucleophilic acyl substitution or Friedel-Crafts acylation.

Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents to maximize yield. Purity is confirmed via melting point analysis and chromatography .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Answer:
A combination of techniques is employed:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, methoxy protons (~δ 3.8 ppm) and aromatic benzothiazole signals (~δ 7.2–8.3 ppm) are key markers .
  • IR Spectroscopy : Absorption bands for carbonyl (C=O, ~1680 cm⁻¹) and benzothiazole (C-S, ~650 cm⁻¹) confirm functional groups .
  • Elemental Analysis : Matches experimental vs. calculated C, H, N, S percentages to verify stoichiometry (e.g., C: 63.1%, H: 5.2% for derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Basic: What preliminary biological assays are used to evaluate the pharmacological potential of this compound?

Answer:
Initial screening includes:

  • Antimicrobial Activity : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) determination .
  • Enzyme Inhibition : Assays targeting kinases or proteases, using fluorogenic substrates or ELISA-based methods to measure IC₅₀ values .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess viability reduction .

Advanced: How can researchers resolve contradictions in reported reaction yields or biological activities across studies?

Answer:
Contradictions often arise from variations in:

  • Reaction Conditions : Solvent purity (e.g., anhydrous vs. hydrated DMF), catalyst loading, or temperature gradients. Reproducibility requires strict adherence to documented protocols .
  • Biological Assay Variability : Differences in cell lines, incubation times, or endpoint measurements. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and positive controls (e.g., cisplatin for cytotoxicity) mitigate discrepancies .
  • Data Normalization : Express activities as fold-changes relative to baseline or use internal standards (e.g., β-actin in Western blots) .

Advanced: What crystallographic strategies elucidate the molecular interactions of this compound with biological targets?

Answer:

  • X-ray Diffraction : Single-crystal X-ray analysis reveals bond lengths, angles, and packing arrangements. For example, the piperidin-4-yl group adopts a chair conformation, while the benzothiazole moiety engages in π-π stacking with aromatic residues in target proteins .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding poses in active sites. Electrostatic and van der Waals interactions are quantified using scoring functions .
  • Hydrogen Bond Analysis : Identify H-bond donors/acceptors (e.g., methoxy oxygen) via Cambridge Structural Database (CSD) comparisons .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

  • QSAR Modeling : Relate substituent electronic parameters (Hammett σ) or lipophilicity (logP) to activity trends. For example, electron-withdrawing groups on the benzoyl moiety enhance kinase inhibition .
  • MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales. Root-mean-square deviation (RMSD) plots identify conformational shifts .
  • Pharmacophore Mapping : Define essential features (e.g., hydrogen bond acceptors, hydrophobic pockets) using software like Schrödinger’s Phase .

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

Answer:

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Catalyst Recycling : Immobilize catalysts (e.g., Pd/C on silica) to reduce costs and waste .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of intermediate formation .

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